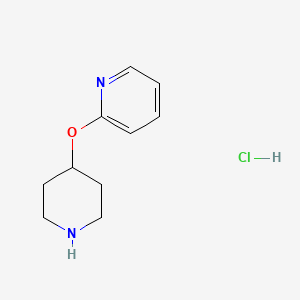

2-(Piperidin-4-yloxy)-pyridine hydrochloride

Description

Chemical Identity and Classification

This compound represents a distinctive class of heterocyclic ether compounds characterized by the covalent linkage between pyridine and piperidine ring systems through an oxygen bridge. The compound possesses the molecular formula C₁₀H₁₅ClN₂O with a molecular weight of 214.69 grams per mole, existing as a hydrochloride salt to enhance its solubility and stability properties. The Chemical Abstracts Service has assigned this compound the registry number 1185308-16-0, providing a unique identifier for its chemical structure and properties. The compound's systematic name reflects its structural composition, specifically indicating the position of the ether linkage at the 2-position of the pyridine ring and the 4-position of the piperidine ring.

The structural architecture of this compound places it within the broader category of nitrogen-containing heterocyclic compounds, specifically those featuring multiple heteroaromatic and heteroaliphatic ring systems. The pyridine component contributes aromatic character and basicity through its nitrogen atom, while the piperidine moiety provides saturated ring flexibility and additional basic properties. This dual heterocyclic nature creates unique electronic and steric properties that distinguish the compound from simpler heterocyclic structures. The ether linkage between these rings introduces additional conformational flexibility while maintaining the distinct chemical properties of both ring systems.

The classification of this compound extends beyond simple structural categorization to encompass its functional characteristics as both a synthetic intermediate and a research target. Within the context of medicinal chemistry, compounds containing pyridine-piperidine structural motifs represent important pharmacophoric elements found in numerous bioactive molecules. The specific positioning of the ether linkage in this compound creates a unique spatial arrangement that influences both its chemical reactivity and potential biological interactions. The hydrochloride salt form enhances the compound's handling properties and provides improved stability under standard laboratory conditions.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O | |

| Molecular Weight | 214.69 g/mol | |

| CAS Registry Number | 1185308-16-0 | |

| Physical State | Solid | |

| Salt Form | Hydrochloride | |

| Ring Systems | Pyridine, Piperidine |

Historical Context in Pyridine-Piperidine Chemistry

The development of pyridine-piperidine chemistry traces its origins to the fundamental discoveries in heterocyclic chemistry that emerged during the mid-nineteenth century. Pyridine itself was first documented by Thomas Anderson in 1849 through the examination of animal bone oil, representing one of the earliest systematic studies of nitrogen-containing heterocyclic compounds. The subsequent elucidation of pyridine's structure by Wilhelm Körner and James Dewar in the 1870s established the foundation for understanding six-membered nitrogen heterocycles and their chemical behavior. This early work provided crucial insights into the aromatic nature of pyridine and its relationship to benzene, setting the stage for future developments in pyridine chemistry.

Piperidine chemistry emerged from parallel investigations into the reduction products of pyridine compounds. The successful reduction of pyridine to piperidine using sodium in ethanol, as confirmed by historical experiments, demonstrated the structural relationship between these two important heterocycles. This transformation not only validated the proposed structure of pyridine but also opened new avenues for synthetic methodology development. The recognition that pyridine could be converted to piperidine through hydrogenation reactions established fundamental principles that continue to influence contemporary synthetic approaches. These early discoveries laid the groundwork for understanding the electronic and structural relationships between aromatic and saturated nitrogen heterocycles.

The evolution of synthetic methodology for creating pyridine-piperidine linkages represents a significant advancement in heterocyclic chemistry. Early synthetic approaches often required harsh conditions and provided limited selectivity, making the formation of specific regioisomers challenging. The development of more sophisticated synthetic methods, including transition metal-catalyzed reactions and modern coupling strategies, has revolutionized the preparation of pyridine-piperidine ether compounds. Recent advances in asymmetric synthesis have enabled the preparation of enantiomerically enriched piperidine derivatives, including those with pyridine substituents, through rhodium-catalyzed reductive approaches and other modern methodologies.

The historical progression from simple pyridine and piperidine chemistry to complex bi-heterocyclic systems reflects broader trends in organic chemistry toward increased molecular complexity and functional diversity. The recognition that combinations of different heterocyclic systems could provide unique chemical and biological properties drove research efforts toward developing efficient synthetic routes to such compounds. Contemporary understanding of structure-activity relationships in heterocyclic chemistry builds directly upon these historical foundations, with compounds like this compound representing modern applications of fundamental principles established over a century ago.

Significance in Heterocyclic Chemistry Research

The significance of this compound in contemporary heterocyclic chemistry research extends far beyond its individual structural characteristics to encompass broader implications for synthetic methodology and chemical understanding. Heterocyclic compounds containing multiple nitrogen-bearing rings represent one of the most important classes of molecules in modern organic chemistry, with over 7000 piperidine-related papers published in recent years according to scientific databases. The specific combination of pyridine and piperidine ring systems connected through an ether linkage provides a unique platform for investigating inter-ring electronic effects and conformational dynamics that influence both chemical reactivity and potential applications.

Research into pyridine-containing heterocycles has revealed their fundamental importance in pharmaceutical development, with numerous studies demonstrating their prevalence in approved drug molecules. The nitrogen atom in pyridine rings contributes to enhanced binding specificity and improved pharmacokinetic properties through its ability to participate in hydrogen bonding interactions with biological targets. Similarly, piperidine rings provide conformational flexibility and additional opportunities for molecular recognition, making combinations of these structural elements particularly valuable in medicinal chemistry applications. The ether linkage in this compound introduces additional complexity that can influence both the spatial arrangement of the heterocyclic components and their electronic interactions.

The compound serves as an important model system for understanding the synthetic challenges associated with forming selective ether linkages between heterocyclic rings. Recent advances in synthetic methodology have demonstrated various approaches to creating such linkages, including nucleophilic substitution reactions, transition metal-catalyzed couplings, and modern cross-coupling strategies. The successful synthesis of this compound and related compounds requires careful consideration of the electronic properties of both the pyridine and piperidine components, as well as the regioselectivity challenges associated with forming the desired ether bond. These synthetic considerations have broader implications for the development of general methodologies for heterocyclic ether formation.

Table 2: Research Applications of Pyridine-Piperidine Systems

| Research Area | Significance | Key Features |

|---|---|---|

| Synthetic Methodology | Model system for ether formation | Regioselectivity challenges |

| Electronic Effects | Inter-ring interactions | Nitrogen lone pair interactions |

| Conformational Analysis | Ring flexibility studies | Ether linkage dynamics |

| Medicinal Chemistry | Pharmacophore development | Dual heterocycle benefits |

| Structure-Activity Studies | Biological activity correlation | Spatial arrangement importance |

Contemporary research has also focused on understanding the conformational preferences and electronic properties of pyridine-piperidine ether systems through computational and experimental studies. The relative orientation of the two heterocyclic rings can significantly influence the compound's chemical and biological properties, making conformational analysis a crucial aspect of research in this area. Advanced spectroscopic techniques and computational modeling have provided insights into the preferred conformations of such compounds and the factors that influence their stability and reactivity. These studies contribute to a broader understanding of heterocyclic chemistry and inform the design of new compounds with specific desired properties.

The role of this compound in advancing synthetic methodology development cannot be overstated. Its structure presents specific challenges that have driven innovations in heterocyclic synthesis, including the development of new coupling reactions and the optimization of existing methodologies for improved efficiency and selectivity. The compound has served as a benchmark for evaluating new synthetic approaches and has contributed to the broader understanding of how heterocyclic systems can be efficiently connected through ether linkages. This research has implications that extend well beyond the specific compound to influence the general field of heterocyclic chemistry and synthetic organic chemistry.

Properties

IUPAC Name |

2-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSKCBJLJRGTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671484 | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313490-36-7, 1185308-16-0 | |

| Record name | Pyridine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313490-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Piperidin-4-yloxy)-pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The compound features a piperidine ring attached to a pyridine moiety via an ether linkage. This structural arrangement is significant for its biological activity, particularly in receptor binding and enzyme inhibition.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. In a study focusing on NorA efflux pump inhibitors against Staphylococcus aureus, the compound demonstrated significant efficacy at low concentrations, synergizing with other antibiotics to enhance their effectiveness without causing membrane depolarization .

2. Analgesic Properties

The compound has been investigated for its analgesic effects through dual action on histamine H3 and sigma-1 receptors. In preclinical models, it showed promising results in alleviating both nociceptive and neuropathic pain . The mechanism involves the modulation of neurotransmitter release and receptor activity, highlighting the potential for treating chronic pain conditions.

3. Neuroprotective Effects

Recent studies have suggested that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The incorporation of piperidine into drug designs has improved brain bioavailability and antioxidant properties, making it a candidate for further exploration in neuroprotection .

Case Study: Antimicrobial Efficacy

A specific study evaluated the efficacy of various piperidine derivatives against resistant bacterial strains. The findings indicated that this compound significantly reduced the minimum inhibitory concentration (MIC) of co-administered antibiotics, demonstrating a synergistic effect against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Synergistic Effect |

|---|---|---|

| Control Antibiotic | 16 | - |

| 2-(Piperidin-4-yloxy)-pyridine | 0.78 | Yes |

Case Study: Pain Management

In a study assessing pain relief in animal models, the compound exhibited significant analgesic activity comparable to established pain relievers. The results indicated a reduction in pain scores when administered at specific dosages, supporting its potential use in clinical settings for pain management .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound acts on histamine H3 receptors and sigma-1 receptors, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter degradation, enhancing cholinergic signaling which is beneficial in neurodegenerative conditions.

- Synergistic Antibiotic Action : By inhibiting efflux pumps in bacteria, it enhances the effectiveness of conventional antibiotics against resistant strains.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Piperidin-4-yloxy)-pyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it valuable in drug formulation. Research indicates its potential in developing treatments for conditions such as Alzheimer's disease and schizophrenia, where modulation of neurotransmitter systems is essential .

Case Studies:

- Neurological Disorders: Studies have explored the efficacy of compounds derived from this compound in animal models of neurodegenerative diseases. These studies often focus on the compound's ability to enhance cognitive function and reduce neuroinflammation.

Biochemical Research

Receptor Binding and Enzyme Inhibition

In biochemical research, this compound is utilized to study receptor binding and enzyme inhibition mechanisms. It aids in understanding molecular interactions critical for drug discovery and development. The compound's ability to inhibit specific enzymes makes it a candidate for further exploration in therapeutic applications .

Research Findings:

- Enzyme Inhibition Studies: Experiments have demonstrated that derivatives of this compound can effectively inhibit metalloproteinases (MMPs), which are implicated in various diseases, including cancer and arthritis .

Material Science

Advanced Materials Formulation

In material science, this compound is employed in formulating advanced materials such as polymers and coatings. Its incorporation enhances the chemical stability and performance of these materials, making them suitable for diverse applications .

Applications:

- Coatings: The compound is used to develop coatings that exhibit improved resistance to environmental degradation.

- Polymers: It contributes to the synthesis of polymers with enhanced mechanical properties.

Agricultural Chemistry

Development of Agrochemicals

The compound also plays a role in agricultural chemistry, particularly in developing environmentally friendly agrochemicals. Its application extends to formulating pest control agents that are effective yet less harmful to non-target organisms .

Case Studies:

- Pest Control Agents: Research has shown that formulations containing this compound exhibit significant efficacy against common agricultural pests while minimizing ecological impact.

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound is utilized as a standard substance in various analytical methods. This ensures accurate measurements and quality control across laboratory settings .

Uses:

- Quality Control: It is employed in assays to validate the performance of analytical techniques such as HPLC and mass spectrometry.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Enhances cognitive function in animal models |

| Biochemical Research | Receptor binding and enzyme inhibition | Effective MMP inhibitors studied for cancer treatment |

| Material Science | Advanced materials and coatings | Improved chemical stability |

| Agricultural Chemistry | Development of eco-friendly agrochemicals | Effective against pests with minimal ecological impact |

| Analytical Chemistry | Standardization in assays | Ensures accuracy in HPLC and mass spectrometry |

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution : The addition of chlorine (e.g., 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride) enhances electrophilicity and receptor-binding interactions but may reduce solubility compared to the parent compound .

- Aromatic Modifications : Compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine exhibit increased lipophilicity, improving blood-brain barrier penetration but requiring formulation adjustments for solubility .

Regulatory and Industrial Considerations

- The dihydrochloride form of 2-(Piperidin-4-yloxy)-pyridine is listed in the IECSC (China’s Existing Chemical Substance Inventory), streamlining regulatory compliance for industrial use . In contrast, novel analogs like 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride may require extensive environmental and safety assessments under frameworks like REACH or TSCA .

Preparation Methods

Formation of the Pyridine Core

The pyridine ring, a fundamental scaffold in this compound, can be synthesized or sourced through classical methods such as:

- Hantzsch Pyridine Synthesis: A multicomponent condensation reaction involving β-ketoesters, aldehydes, and ammonia or amines.

- Chichibabin Pyridine Synthesis: A condensation of aldehydes or ketones with ammonia and aldehydes.

These methods provide the base pyridine structure, which can be further functionalized at the 2-position.

Introduction of the Piperidin-4-yloxy Group

The critical substitution at the 2-position of the pyridine ring with the piperidin-4-yloxy moiety is typically achieved via nucleophilic aromatic substitution (S_NAr) or Mitsunobu reaction :

Nucleophilic Aromatic Substitution: A halogenated pyridine (commonly 2-chloropyridine or 2-bromopyridine) is reacted with piperidin-4-ol, where the hydroxyl group acts as a nucleophile, displacing the halide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Mitsunobu Reaction: This alternative involves the activation of the hydroxyl group of piperidin-4-ol with reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate coupling with the pyridine derivative, particularly when direct substitution is challenging.

Conversion to Hydrochloride Salt

The free base form of 2-(Piperidin-4-yloxy)-pyridine is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or aqueous hydrochloric acid under controlled temperature conditions (often room temperature or slightly elevated). This step enhances the compound’s aqueous solubility and stability, which is crucial for pharmaceutical applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyridine core synthesis | Hantzsch or Chichibabin methods | Ethanol, Water | 60–90 °C | 70–85 | Multicomponent reaction, moderate time |

| Nucleophilic substitution | Piperidin-4-ol, K2CO3, catalytic KI | DMF or THF | 80–120 °C (reflux) | 75–90 | Base facilitates halide displacement |

| Mitsunobu coupling | Piperidin-4-ol, PPh3, DEAD | THF | 0–25 °C | 60–80 | Used when direct substitution is low yield |

| Hydrochloride salt formation | HCl (gas or aqueous) | Ethanol or DCM | RT to 40 °C | Quantitative | Salt formation via acid-base reaction |

Industrial Scale Considerations

Continuous Flow Synthesis: To improve scalability and reproducibility, continuous flow reactors are employed for the nucleophilic substitution step, allowing precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purity.

Purification Techniques: Crystallization of the hydrochloride salt from solvents such as ethanol or ethyl acetate is standard to achieve pharmaceutical-grade purity.

Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor reaction progress and confirm structural integrity.

Detailed Research Findings and Comparative Analysis

Research literature indicates that the substitution pattern and reaction order significantly influence the efficiency of the synthesis. For example, some studies show that precoupling the piperidin-4-ol to the pyridine core before salt formation improves yield and purity. Additionally, the Mitsunobu reaction is preferred when the direct nucleophilic substitution is sterically hindered or yields are low.

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple, direct, scalable | Requires activated halide, high temp | 75–90 |

| Mitsunobu Reaction | Effective for hindered substrates | Uses toxic reagents, more steps | 60–80 |

| Salt Formation | Enhances solubility and stability | Requires careful acid handling | Quantitative |

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyridine Core Synthesis | Multicomponent Condensation | β-Ketoesters, aldehydes, ammonia | Pyridine ring scaffold |

| Piperidin-4-yloxy Introduction | Nucleophilic Substitution or Mitsunobu | Piperidin-4-ol, halopyridine, base or PPh3/DEAD | Substituted pyridine intermediate |

| Hydrochloride Salt Formation | Acid-Base Reaction | HCl (gas or aqueous), solvent | 2-(Piperidin-4-yloxy)-pyridine hydrochloride salt |

Q & A

Q. Table 1. Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Water | 12.5 | 25 | |

| Ethanol | 45.2 | 25 | |

| DMSO | >100 | 25 |

Advanced: What methodologies are recommended for assessing in vitro toxicity?

Methodological Answer:

For preliminary toxicity screening:

- Cell Viability Assays : Use MTT or resazurin assays in HEK293 or HepG2 cells (IC50 determination) .

- Reactive Oxygen Species (ROS) : Quantify ROS production via DCFH-DA fluorescence to evaluate oxidative stress .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to predict hepatic clearance .

- Contradiction Management : Cross-validate conflicting data (e.g., acute oral toxicity in rodents vs. in vitro cytotoxicity) using dose-response curves and statistical models (e.g., ANOVA) .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- NMR : 1H/13C NMR to confirm piperidine-pyridine linkage (e.g., δ 8.3 ppm for pyridine protons; δ 3.5–4.0 ppm for piperidinyloxy groups) .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion peak [M+H]+ at m/z 225.1 .

- XRD : Single-crystal X-ray diffraction for absolute configuration verification .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose samples to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .

- Analytical Endpoints : Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius equation to predict shelf life at 25°C based on accelerated stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.